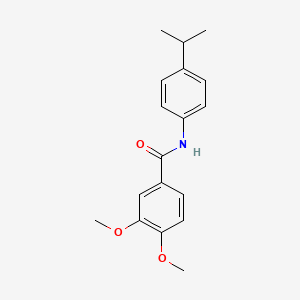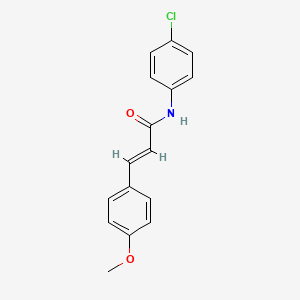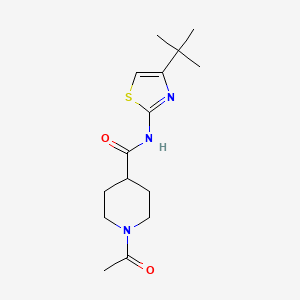
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide, also known as Chloroacetanilide, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. This compound has been extensively studied for its potential applications in various fields of science, including chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide involves the inhibition of photosynthesis in plants by blocking the electron transport chain. This results in the accumulation of adenosine triphosphate (ATP) and the depletion of nicotinamide adenine dinucleotide phosphate (NADP+), which ultimately leads to the death of the plant. In humans, this compound has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the organism and the dosage used. In plants, this compound has been shown to cause chlorosis, stunting, and death. In humans, it has been shown to have analgesic, antipyretic, and anti-inflammatory effects. Additionally, this compound has been shown to have toxic effects on the liver and kidneys at high doses.
実験室実験の利点と制限
The advantages of using 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide in lab experiments include its high purity, low cost, and wide availability. Additionally, this compound has well-established methods of synthesis and has been extensively studied for its potential applications in various fields of science. However, the limitations of using this compound include its potential toxicity at high doses, its limited solubility in water, and its potential to interfere with other biochemical pathways.
将来の方向性
There are many future directions for the study of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide. One potential area of research is the development of new herbicides, insecticides, and fungicides based on the structure of this compound. Additionally, this compound could be further studied for its potential applications in the field of medicine, including as an analgesic, antipyretic, and anti-inflammatory agent. Finally, the potential toxic effects of this compound on the liver and kidneys could be further studied to better understand its safety profile.
合成法
The synthesis of 2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide can be achieved through various methods, including the reaction of 2,3-dimethylaniline with chloroacetyl chloride in the presence of an acid catalyst. This reaction produces the desired compound in high yield and purity. Other methods include the reaction of 2,3-dimethylaniline with chloroacetic acid in the presence of a base catalyst.
科学的研究の応用
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide is widely used in scientific research due to its ability to inhibit photosynthesis in plants. This compound is also used as a herbicide, insecticide, and fungicide. Additionally, it has been studied for its potential applications in the field of medicine, including as an analgesic, antipyretic, and anti-inflammatory agent.
特性
IUPAC Name |
2,2,2-trichloro-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-6-4-3-5-8(7(6)2)14-9(15)10(11,12)13/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWPDPGACXMWTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(Cl)(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5781294.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5781301.png)
![methyl 4-methyl-3-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5781312.png)



![N'-[4-(diethylamino)benzylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5781331.png)

![1-methyl-3-(2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5781359.png)


![methyl 2-({[(2-hydroxyethyl)(methyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5781385.png)
